3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride
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Overview
Description
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of an aminopropyl group and a phenyl group attached to the imidazolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 3-aminopropylamine with 5-phenylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The aminopropyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.
Scientific Research Applications
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used for surface functionalization and as a catalyst in sol-gel polymerization.
N-(3-Aminopropyl) methacrylamide hydrochloride: A cationic co-monomer used in the preparation of amine-functionalized microgels.
Uniqueness
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is unique due to its specific combination of an aminopropyl group and a phenyl group attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSBHANSWNLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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